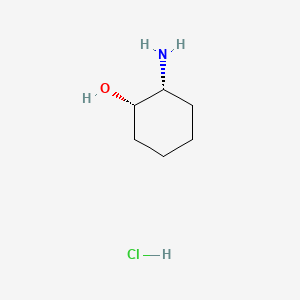

(1R,2S)-2-aminocyclohexanol hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190792-72-4, 6936-47-6 | |

| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization, Ring-Opening, and Salification Route

A patented process (CN114315609A) describes a three-step method starting from cyclohexene:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Cyclization Reaction | Cyclohexene is reacted with N-halosuccinimide (NXS, where X = Cl or Br) or CH3CONHX in acetonitrile/water with a catalyst (e.g., tris(pentafluorophenyl)borane or dimethyl sulfide) and DBU base at 0–90 °C | Cyclohexene, NXS or CH3CONHX, catalyst B(C6F5)3 or Me2S, DBU, 0–90 °C | Formation of halogenated intermediate (Intermediate 2) |

| 2. Ring-Opening Reaction | Intermediate 2 is reacted with an alcohol solvent (methanol, ethanol, or isopropanol) in the presence of a catalyst (B(C6F5)3 or BF3·Et2O) at 40–100 °C for 1–3 hours | Intermediate 2, alcohol solvent, catalyst, heat | Ring-opened intermediate (Intermediate 3) |

| 3. Salification and Resolution | Intermediate 3 is mixed with ethanol and a chiral resolving agent L-DBTA (L-dibenzoyl tartaric acid) in ethanol, refluxed, cooled to precipitate diastereomeric salts, filtered, acidified with HCl, extracted, basified (pH 10–12), and extracted with dichloromethane | Intermediate 3, L-DBTA, ethanol, HCl, NaOH or KOH | Enantiomerically pure (1R,2S)-2-aminocyclohexanol hydrochloride |

This process avoids column chromatography, uses inexpensive and readily available reagents, and allows efficient removal of byproducts. The resolving agent L-DBTA is used in near 1:1 molar ratio to the intermediate for optimal resolution efficiency. The final hydrochloride salt is obtained by recrystallization from ethanol after acid-base workup.

Catalytic Asymmetric Reduction of Ketone Precursors

Another common synthetic approach involves the asymmetric reduction of 2-aminocyclohexanone or 2-cyclohexenone derivatives:

- Catalytic hydrogenation of 2-aminocyclohexanone using chiral catalysts under mild conditions with hydrogen gas in solvents like ethanol or methanol.

- Asymmetric reduction using chiral reducing agents such as borane or lithium aluminum hydride in the presence of chiral ligands to induce stereoselectivity.

These methods yield the (1R,2S) stereochemistry with high enantioselectivity and are scalable for industrial production.

Resolution via Aminolysis and Chiral Acid Salts (Related Trans Isomers)

Though focused on trans isomers, related methods involve aminolysis of cyclohexene oxide with benzylamine followed by resolution with mandelic acid salts, which can be adapted for cis isomers with appropriate modifications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Steps | Catalysts/Resolving Agents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization + Ring-Opening + Salification | Cyclohexene | Cyclization, ring-opening, salification with L-DBTA | B(C6F5)3 or Me2S, DBU, L-DBTA | 0–90 °C (step 1), 40–100 °C (step 2), reflux (step 3) | Short route, avoids chromatography, uses cheap reagents, high purity | Multi-step, requires careful pH control |

| Catalytic Asymmetric Reduction | 2-Aminocyclohexanone or 2-cyclohexenone | Catalytic hydrogenation or asymmetric reduction | Chiral catalysts, borane, LiAlH4 with chiral ligands | Mild temperature, H2 gas, solvents like EtOH or MeOH | High enantioselectivity, scalable | Requires chiral catalysts, hydrogenation setup |

| Aminolysis + Resolution (trans isomers) | Cyclohexene oxide | Aminolysis with benzylamine, resolution with mandelic acid | Benzylamine, (R)-/(S)-mandelic acid | Hot water, reflux | Efficient resolution, green process | Specific to trans isomers, additional debenzylation step |

Research Findings and Process Optimization

- The patented cyclization method emphasizes the use of common raw materials and catalysts that are inexpensive and readily available, improving cost-effectiveness.

- The process avoids column chromatography by employing salification and resolution with L-DBTA, which can be recycled, enhancing sustainability.

- Reaction temperatures and molar ratios are optimized for maximum yield and enantiomeric excess: e.g., molar ratio of L-DBTA to intermediate 3 is ideally 1:1; pH adjustment to 10–12 during extraction is critical for product isolation.

- Hydrogen peroxide oxidation post-reaction converts dimethyl sulfide catalyst residues into dimethyl sulfoxide, which is easily removed by washing, improving product purity.

- Industrial processes adapt these methods to continuous flow systems and high-pressure hydrogenation reactors to scale production efficiently.

Summary Table of Key Reaction Parameters (Cyclization Route)

| Parameter | Range/Value | Notes |

|---|---|---|

| Cyclization temperature | 0–90 °C | Controlled heating for intermediate formation |

| Ring-opening temperature | 40–100 °C | Reaction time 1–3 hours |

| Catalyst (step 1) | B(C6F5)3 or Me2S | Catalyst loading 0.01–0.05 molar ratio to cyclohexene |

| Catalyst (step 2) | B(C6F5)3 or BF3·Et2O | Facilitates ring-opening |

| Resolving agent (L-DBTA) ratio | 0.48–0.55 : 1 (preferably 1:1) | Critical for diastereomeric salt formation |

| pH adjustment (extraction) | 10–12 | Using NaOH or KOH for basification |

| Final recrystallization solvent | Ethanol | For hydrochloride salt formation |

化学反应分析

Types of Reactions: (1R,2S)-2-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of the compound can yield cyclohexylamine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products:

Oxidation: 2-Aminocyclohexanone or 2-aminocyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexanol derivatives.

科学研究应用

(1R,2S)-2-Aminocyclohexanol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems for asymmetric synthesis.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and specialty materials, including polymers and surfactants.

作用机制

The mechanism of action of (1R,2S)-2-aminocyclohexanol hydrochloride is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(1S,2S)-2-Aminocyclohexanol Hydrochloride

- Molecular formula: C₆H₁₄ClNO (identical to the (1R,2S) isomer).

- Melting point : 186–190°C .

- Key difference : The (1S,2S) configuration alters spatial arrangement, affecting receptor binding in chiral environments. It is less commonly used in synthetic routes compared to the (1R,2S) isomer .

trans-2-Aminocyclohexanol Hydrochloride

Functional Group Variants

(1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

- Molecular formula: C₇H₁₄ClNO₂.

- Molecular weight : 179.64 g/mol .

- Key difference : The carboxylic acid group replaces the alcohol, increasing polarity and altering reactivity (e.g., participation in peptide coupling reactions) .

- Application : Intermediate in peptidomimetic drug design .

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol Hydrochloride

Structural Analogues with Additional Substituents

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

- Molecular formula: C₁₅H₂₃NO₂·HCl.

- Molecular weight : 285.81 g/mol .

- Regulatory status: Not subject to REACH registration due to low production volume .

(1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanol Hydrochloride (MPPH)

- Molecular formula: C₁₀H₁₆ClNO.

- Stability : Degrades by 30–70% in plasma/urine after 6 months at -20°C, highlighting the impact of microbial contamination on stability .

生物活性

(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral amine with significant biological and pharmacological implications. Its unique stereochemistry, characterized by the (1R,2S) configuration, influences its interactions with biological systems. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders.

- Molecular Formula : C6H14ClNO

- Molecular Weight : Approximately 151.63 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water due to its hydrochloride salt form

This compound acts primarily as a ligand for various receptors and enzymes in biological systems. Its mechanism of action involves:

- Neurotransmitter Interaction : The compound is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. It may modulate the activity of receptors such as serotonin and norepinephrine receptors, which are crucial for mood regulation and cognitive processes.

- Antioxidant Properties : Studies indicate that this compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.

Biological Activities

The biological activities of this compound are diverse and include:

- CNS Modulation : Research has shown that this compound can cross the blood-brain barrier, making it relevant in neuropharmacology. Its modulation of central nervous system (CNS) pathways suggests potential therapeutic benefits for conditions such as depression and anxiety.

- Chiral Auxiliary in Synthesis : It serves as an important chiral auxiliary in organic synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial in pharmaceutical development where stereochemistry significantly affects drug efficacy and safety.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that the compound significantly reduced neuronal damage and improved cognitive function.

- Pharmacokinetics : Another study focused on the pharmacokinetics of this compound, revealing a high bioavailability rate of approximately 85%, indicating efficient absorption and distribution within biological systems. This characteristic enhances its potential as a therapeutic agent.

- Antioxidant Activity : Research demonstrated that this compound effectively scavenges free radicals, suggesting its utility in developing treatments for oxidative stress-related disorders.

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,2S)-2-amino-1-cyclopentanol | Cyclopentane derivative | Smaller ring size; different steric interactions |

| (1R,2R)-2-amino-cyclohexanol | Stereoisomer | Different stereochemistry affects biological activity |

| 3-amino-1-butanol | Linear aliphatic amine | Lacks cyclic structure; different reactivity |

The unique stereochemistry of this compound imparts distinct biological activities compared to its analogs, making it a valuable intermediate in organic synthesis and medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-aminocyclohexanol hydrochloride in academic research?

- Methodology : The compound is typically synthesized via reductive amination or coupling reactions. For example, (1R,2R)-isomers are synthesized by reacting precursors like 2-aminocyclohexanol derivatives with hydrochloric acid under controlled conditions, followed by purification via silica gel chromatography or recrystallization . Key steps include:

- Use of chiral starting materials to control stereochemistry.

- Acidic workup to form the hydrochloride salt.

- Characterization via melting point analysis and GC for purity verification (≥98%) .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodology :

- Purity : Use GC or HPLC with UV detection (e.g., 214 nm) to quantify impurities .

- Stereochemistry : Employ chiral HPLC or polarimetry to confirm enantiomeric excess. X-ray crystallography can resolve absolute configuration .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR to verify functional groups and hydrogen bonding patterns .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology :

- Store in airtight containers at -20°C to prevent hygroscopic degradation.

- Monitor moisture content (<0.5%) using Karl Fischer titration .

- Avoid prolonged exposure to light or elevated temperatures (>25°C) to prevent racemization .

Advanced Research Questions

Q. How does stereochemical configuration influence the reactivity and application of this compound in asymmetric synthesis?

- Methodology :

- The (1R,2S) configuration enhances hydrogen-bonding capacity, making it effective in chiral auxiliary-mediated reactions. For example, it facilitates enantioselective synthesis of TRK inhibitors via nucleophilic substitution .

- Compare reaction outcomes with (1S,2R)- or (1R,2R)-isomers using kinetic resolution studies .

- Use molecular docking simulations to predict stereochemical effects on enzyme interactions .

Q. What experimental strategies are effective in resolving contradictory analytical data when characterizing this compound?

- Methodology :

- Cross-validate results using complementary techniques (e.g., GC purity vs. NMR integration).

- Investigate degradation pathways via accelerated stability studies (e.g., 37°C/48 hr) with HPLC-MS to identify breakdown products .

- Rule out matrix effects by spiking into blank solvents or biological matrices (e.g., plasma) .

Q. How can researchers design stability studies to evaluate microbial degradation effects on this compound in biological matrices?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。